molecular formula C15H14F2N2O B2553792 3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide CAS No. 2415634-39-6

3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide

Cat. No.: B2553792
CAS No.: 2415634-39-6
M. Wt: 276.287
InChI Key: KTDVKSFPJIYJOR-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide (CAS 2415634-39-6) is a fluorinated pyridine carboxamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H14F2N2O and a molecular weight of 276.28 g/mol, this compound features a distinct molecular architecture that incorporates multiple fluorine atoms . Fluorine substitution is a common strategy in lead optimization to modulate key properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets . The compound's structure, which includes a 2-(4-fluorophenyl)ethyl side chain, is representative of scaffolds developed to interact with specific enzyme binding pockets . Researchers are exploring its potential as a building block for developing novel pharmacologically active agents. As a pyridine derivative, it serves as a valuable precursor or intermediate in synthesizing more complex molecules for various investigative purposes. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c1-10-8-13(17)14(19-9-10)15(20)18-7-6-11-2-4-12(16)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDVKSFPJIYJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NCCC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of fluorinated pyridine derivatives often involves large-scale fluorination processes. These processes may use continuous flow reactors to ensure efficient and controlled fluorination. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its enhanced stability and bioavailability.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to increased biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of fluorophenyl-containing carboxamides. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
3-Fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide Pyridine - 3-F, 5-CH₃
- N-linked 2-(4-fluorophenyl)ethyl
Potential CNS activity inferred from structural analogs (e.g., Pruvanserin)
Pruvanserin Hydrochloride Piperazine-indole - 4-[2-(4-Fluorophenyl)ethyl]piperazine
- 3-cyanoindole
Serotonin 5-HT₂A antagonist; investigated for insomnia and schizophrenia
2-(4-Fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide derivatives Furo[2,3-b]pyridine - 4-Fluorophenyl
- Trifluoroethylamino or cyclopropylcarbamoyl groups
Synthesized for kinase inhibition or CNS targets; structural diversity in side chains
N-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine - 4-Methoxybenzyl
- 2-[(2-fluorophenyl)amino]-2-oxoethoxy
No explicit activity reported; highlights carboxamide versatility in heterocyclic systems
7-{4-[2-(4-Fluorophenyl)ethyl]piperazine-1-carbonyl}-1H-indole-3-carbonitrile Indole-piperazine - Piperazine linked to 4-fluorophenyl ethyl
- 3-cyanoindole
Pruvanserin analog; demonstrates fluorophenyl-ethyl’s role in receptor binding

Key Observations

Core Heterocycle Influence: Pyridine (target compound) vs. Pyridine derivatives, however, are more metabolically stable due to reduced ring strain . Pyrrolidine/pyrimidine analogs (): These heterocycles introduce different electronic profiles, affecting solubility and hydrogen-bonding capacity .

Substituent Effects :

  • Fluorine Positioning : The 3-fluoro and 4-fluorophenyl groups in the target compound contrast with 2-fluorophenyl in . Fluorine at para positions (e.g., 4-fluorophenyl) often enhances lipid solubility and bioavailability .
  • N-Substituents : The 2-(4-fluorophenyl)ethyl chain in the target compound parallels Pruvanserin’s 4-[2-(4-fluorophenyl)ethyl]piperazine group, suggesting a role in CNS penetration and receptor interaction .

Synthetic Strategies :

  • Carboxamide formation in the target compound likely employs coupling reagents like HATU or EDC, as seen in furopyridine derivatives (–5) .
  • Fluorinated intermediates (e.g., 4-fluorophenyl ethylamine) are common precursors, underscoring the importance of fluorination in medicinal chemistry .

Biological Activity: While direct data for the target compound are lacking, Pruvanserin analogs () and furopyridine derivatives () show CNS and kinase-targeting activity, respectively.

Notes and Limitations

  • Data Gaps: No explicit bioactivity or pharmacokinetic data for the target compound were found in the provided evidence. Inferences are drawn from structural analogs.
  • Fluorine’s Role : Fluorination at specific positions (3-pyridine, 4-phenyl) likely enhances metabolic stability and target affinity, consistent with trends in fluorinated pharmaceuticals .
  • Synthetic Challenges : The 2-(4-fluorophenyl)ethyl side chain may require multi-step synthesis, similar to Pruvanserin’s piperazine linkage .

Biological Activity

3-Fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, mechanisms of action, and various biological activities based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15F2N1O1\text{C}_{15}\text{H}_{15}\text{F}_2\text{N}_1\text{O}_1

This structure features a pyridine ring with fluorine substitutions, which may influence its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and stability, potentially increasing the compound's binding affinity to target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways relevant to cancer and neurological disorders.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
L1210 Mouse Leukemia0.5Inhibition of DNA synthesis
A549 Lung Cancer0.8Induction of apoptosis
MCF-7 Breast Cancer1.2Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity against these cell lines.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly in the context of Alzheimer's disease.

  • Cholinesterase Inhibition : The compound inhibits acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.
  • Neuroprotective Effects : It may protect neurons from oxidative stress and apoptosis, contributing to improved cognitive functions in preclinical models.

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

  • Study on Anticancer Activity : A recent study tested the compound against a panel of cancer cell lines and reported significant growth inhibition correlated with increased apoptosis markers. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.
  • Neuropharmacological Research : Another study focused on the effects of the compound on cognitive decline in animal models of Alzheimer's disease. Results indicated enhanced memory retention and reduced neuroinflammation, suggesting therapeutic potential for neurodegenerative conditions.

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